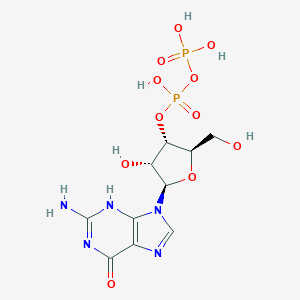

Guanosine-3'-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanosine-3'-diphosphate (GDP) is a nucleotide molecule that plays a crucial role in cellular metabolism. It is composed of a guanine base, a ribose sugar, and two phosphate groups. GDP is involved in several important cellular processes, including protein synthesis, energy metabolism, and signal transduction pathways.

Wirkmechanismus

Guanosine-3'-diphosphate acts as a regulatory molecule in several cellular processes. It binds to GTPase enzymes and regulates their activity by promoting the hydrolysis of GTP to Guanosine-3'-diphosphate and Pi. Guanosine-3'-diphosphate also binds to GTPase-activating proteins (GAPs) and enhances their activity, leading to increased GTP hydrolysis. This process is crucial for the regulation of signal transduction pathways and cellular metabolism.

Biochemische Und Physiologische Effekte

Guanosine-3'-diphosphate has several biochemical and physiological effects on cells. It is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. Guanosine-3'-diphosphate also plays a role in the regulation of ion channels and membrane transport proteins. Additionally, Guanosine-3'-diphosphate is involved in the regulation of cell division and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

Guanosine-3'-diphosphate is a useful tool for studying GTPase activity and regulation. It is readily available and relatively inexpensive. However, Guanosine-3'-diphosphate has some limitations in lab experiments. It is not as stable as GTP, and its hydrolysis rate is slower than that of GTP. Additionally, Guanosine-3'-diphosphate can be converted back to GTP through the action of GEFs, which can complicate experimental results.

Zukünftige Richtungen

There are several future directions for research on Guanosine-3'-diphosphate. One area of interest is the role of Guanosine-3'-diphosphate in disease states. Abnormal Guanosine-3'-diphosphate levels have been observed in several diseases, including cancer, neurological disorders, and cardiovascular disease. Additionally, researchers are interested in developing new methods for studying GTPase activity and regulation, including the use of fluorescent probes and high-throughput screening methods. Finally, there is interest in developing new Guanosine-3'-diphosphate analogs that can be used as therapeutic agents for the treatment of disease.

Conclusion:

In conclusion, Guanosine-3'-diphosphate is a crucial molecule in cellular metabolism and plays a vital role in several cellular processes. It is widely used in scientific research as a tool to study GTPase activity and regulation. Guanosine-3'-diphosphate has several biochemical and physiological effects on cells and is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. While Guanosine-3'-diphosphate has some limitations in lab experiments, it remains a valuable tool for studying cellular processes. Future research on Guanosine-3'-diphosphate will likely focus on its role in disease states, developing new methods for studying GTPase activity and regulation, and developing new Guanosine-3'-diphosphate analogs for therapeutic use.

Synthesemethoden

Guanosine-3'-diphosphate is synthesized from guanosine triphosphate (GTP) through the action of GTPase enzymes. GTP is hydrolyzed to Guanosine-3'-diphosphate and inorganic phosphate (Pi) by GTPase enzymes. This reaction is reversible, and Guanosine-3'-diphosphate can be converted back to GTP through the action of guanine nucleotide exchange factors (GEFs).

Wissenschaftliche Forschungsanwendungen

Guanosine-3'-diphosphate is widely used in scientific research as a tool to study various cellular processes. It is often used as a substrate for GTPase enzymes to study their activity and regulation. Guanosine-3'-diphosphate is also used to study the role of GTPases in signal transduction pathways and cellular metabolism. Additionally, Guanosine-3'-diphosphate is used as a control in experiments that involve GTPase activity.

Eigenschaften

CAS-Nummer |

13098-76-5 |

|---|---|

Produktname |

Guanosine-3'-diphosphate |

Molekularformel |

C10H15N5O11P2 |

Molekulargewicht |

443.2 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

GNKPWIYRLONLSO-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)